7-Bromo-4-chloropyrido[2,3-d]pyrimidine
Description
Significance of the Pyrido[2,3-d]pyrimidine (B1209978) Scaffold in Organic Synthesis
The pyrido[2,3-d]pyrimidine scaffold is an ortho-fused bicyclic heterocyclic system created by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. nih.gov This structural motif is of significant interest in medicinal chemistry and drug discovery, where it is considered a "privileged scaffold." nih.gov This designation stems from its ability to provide ligands for a variety of biological receptors. nih.gov The resemblance of the pyrido[2,3-d]pyrimidine core to endogenous purines allows it to interact with a wide range of biological targets, including enzymes and receptors.
Consequently, derivatives of pyrido[2,3-d]pyrimidine have been investigated for a broad spectrum of biological activities. The inherent chemical properties of this scaffold make it a versatile starting point for the synthesis of complex molecules. The development of novel and efficient synthetic routes to functionalized pyrido[2,3-d]pyrimidines remains an active area of research, driven by the continuous need for new therapeutic agents and molecular probes. researchgate.net Synthetic strategies often begin with either a pre-formed pyrimidine or a pyridine ring, which is then elaborated to construct the fused bicyclic system. nih.gov
Strategic Position of Halogenated Pyrido[2,3-d]pyrimidines as Synthetic Intermediates
The introduction of halogen atoms onto the pyrido[2,3-d]pyrimidine scaffold is a key strategy for enhancing its synthetic utility. Halogenated derivatives, such as 7-Bromo-4-chloropyrido[2,3-d]pyrimidine, serve as highly valuable intermediates. The presence of two different halogen atoms—bromine and chlorine—at distinct positions on the bicyclic core offers differential reactivity, allowing for selective, stepwise functionalization.
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, a common and powerful method for introducing a wide variety of substituents. nih.gov Similarly, the bromine atom at the 7-position of the pyridine ring can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes dihalogenated pyrido[2,3-d]pyrimidines powerful building blocks for the construction of diverse chemical libraries of potential drug candidates, particularly in the area of kinase inhibitors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClN3 |
|---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
7-bromo-4-chloropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H |
InChI Key |
LMRNHUSVIGVKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 7 Bromo 4 Chloropyrido 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrido[2,3-d]pyrimidine (B1209978) ring system is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions.
Selective Reactivity at the C-4 Chlorine Position
The chlorine atom at the C-4 position is particularly activated towards SNAr. Its reactivity is enhanced by the adjacent nitrogen atoms (N-3 and N-8a) which can stabilize the negative charge developed in the transition state. In contrast, the C-7 bromine is attached to the pyridine (B92270) portion of the scaffold and is significantly less activated towards nucleophilic attack. This pronounced difference in reactivity allows for highly selective substitution at the C-4 position while leaving the C-7 bromine untouched.
This selectivity is a common feature in related nitrogen-containing fused heterocycles. For instance, studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine show that amination occurs readily at the C-4 position. preprints.org Similarly, in dihalopyrimidines and related systems, the C-4 position is established as a more reactive site for SNAr compared to other positions. nih.govresearchgate.net A wide array of nucleophiles, including primary and secondary amines, as well as thiols, can displace the C-4 chlorine atom, typically under mild conditions using a base in a polar solvent.
| Nucleophile | Product | Typical Conditions | Reference Principle |
|---|---|---|---|
| Aniline | 7-Bromo-N-phenylpyrido[2,3-d]pyrimidin-4-amine | EtOH, HCl (cat.), 80 °C | preprints.org |
| Morpholine | 4-(7-Bromopyrido[2,3-d]pyrimidin-4-yl)morpholine | i-PrOH or DMF, K2CO3, 100 °C | nih.gov |
| Benzenethiol | 7-Bromo-4-(phenylthio)pyrido[2,3-d]pyrimidine | DMF, K2CO3, rt to 50 °C | researchgate.net |
| Hydrazine | 7-Bromo-4-hydrazinylpyrido[2,3-d]pyrimidine | EtOH, Reflux | nih.gov |
Selective Reactivity at the C-7 Bromine Position
Under the typical conditions employed for SNAr at the C-4 position, the C-7 bromine atom is generally unreactive. The carbon at the C-7 position is less electrophilic compared to C-4, and the pyridine ring is less activating for SNAr than the pyrimidine (B1678525) ring in this scaffold. This inertness is synthetically advantageous, as it allows the C-7 bromine to be preserved for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a cornerstone of the synthetic utility of 7-Bromo-4-chloropyrido[2,3-d]pyrimidine.
Mechanisms of Halogen Displacement by Various Nucleophiles (e.g., amines, thiols)
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine or thiol) on the electron-deficient C-4 carbon atom. This step breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is resonance-stabilized by the adjacent electron-withdrawing nitrogen atoms.
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions offer a complementary strategy to SNAr, primarily by functionalizing the C-7 position. The selectivity of these reactions is governed by the relative reactivity of the C-X bonds towards oxidative addition to the palladium catalyst, which generally follows the order C-I > C-Br > C-Cl.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between an organoboron compound and an organic halide. In the case of this compound (or its C-4 substituted derivatives), the Suzuki reaction occurs selectively at the C-7 bromine position. The C-Br bond is significantly more reactive towards the initial oxidative addition step with the Pd(0) catalyst than the more stable C-Cl bond. rsc.org This predictable selectivity has been demonstrated in numerous dihaloheterocyclic systems, such as 5-bromo-2-chloropyridine, which couples selectively at the bromine position. rsc.org
The reaction typically involves a Pd(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base is required to activate the organoboron species. This method allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-7 position.
| Boronic Acid/Ester | Product (Assuming prior SNAr at C-4 with Morpholine) | Typical Conditions | Reference Principle |
|---|---|---|---|
| Phenylboronic acid | 4-(7-Phenylpyrido[2,3-d]pyrimidin-4-yl)morpholine | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | nih.govmdpi.com |
| 4-Methoxyphenylboronic acid | 4-(7-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidin-4-yl)morpholine | PdCl₂(dppf), K₃PO₄, DME, 85 °C | arkat-usa.org |
| Thiophen-2-ylboronic acid | 4-(7-(Thiophen-2-yl)pyrido[2,3-d]pyrimidin-4-yl)morpholine | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O, 100 °C | arkat-usa.org |
| Pyridin-3-ylboronic acid | 4-(7-(Pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-yl)morpholine | XPhosPdG2, K₃PO₄, Toluene (B28343)/H₂O, 110 °C | rsc.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine. wikipedia.org Similar to the Suzuki coupling, this reaction proceeds with high selectivity at the C-7 bromine position of the pyridopyrimidine core due to the preferential oxidative addition of the C-Br bond to the palladium catalyst. researchgate.net
This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance. organic-chemistry.org It allows for the introduction of primary and secondary alkyl and aryl amines at the C-7 position, providing access to a diverse range of N-substituted derivatives. The catalytic system typically consists of a palladium source and a sterically hindered phosphine ligand, such as BINAP or XPhos, in the presence of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
| Amine | Product (Assuming prior SNAr at C-4 with Morpholine) | Typical Conditions | Reference Principle |
|---|---|---|---|
| Aniline | N-Phenyl-4-morpholinopyrido[2,3-d]pyrimidin-7-amine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | wikipedia.orgorganic-chemistry.org |
| Piperidine | 4-(7-(Piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-yl)morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110 °C | chemspider.com |
| Carbazole | 4-(7-(9H-Carbazol-9-yl)pyrido[2,3-d]pyrimidin-4-yl)morpholine | Pd₂(dba)₃, Xantphos, K₃PO₄, Dioxane, 100 °C | researchgate.net |
| Benzylamine | N-Benzyl-4-morpholinopyrido[2,3-d]pyrimidin-7-amine | Pd₂(dba)₃, BrettPhos, LiHMDS, THF, 70 °C | chemspider.com |
Other Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira, Heck)
Beyond the widely used Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods such as the Sonogashira and Heck reactions are instrumental in functionalizing the pyrido[2,3-d]pyrimidine core. These reactions enable the introduction of alkynyl and alkenyl moieties, respectively, which are valuable synthons for further molecular elaboration.
The Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, has been successfully applied to related pyrido[2,3-d]pyrimidine systems. nih.govwikipedia.orgorganic-chemistry.org For instance, in a study on 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, the iodine at the C4 position was efficiently coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst. nih.gov Given the higher reactivity of the C-Br bond compared to the C-Cl bond, a selective Sonogashira coupling at the C7 position of this compound is highly feasible under controlled conditions. A typical reaction would involve Pd(PPh₃)₄ or a similar palladium complex, CuI as a co-catalyst, and an amine base like triethylamine (B128534) or diisopropylamine. libretexts.org This approach would yield 4-chloro-7-alkynylpyrido[2,3-d]pyrimidines, which are precursors to a variety of biologically active molecules. nih.govwikipedia.org
The Heck reaction , which forms a C-C bond between an aryl halide and an alkene, has also been investigated for related heterocyclic systems like 6-bromo-thieno[2,3-d]pyrimidines. rsc.orgresearchgate.net In these studies, various acrylates were coupled at the C6-bromo position using a palladium catalyst. The reaction conditions, including the choice of catalyst, base, and solvent, were found to be critical for achieving high conversion rates. researchgate.net Applying this methodology to this compound would likely result in the selective formation of 7-alkenyl-4-chloropyrido[2,3-d]pyrimidines. These products contain a reactive vinyl group that can undergo further transformations.
Table 1: Representative Conditions for Sonogashira and Heck Reactions on Related Heterocycles This table is interactive. Users can sort data by clicking on the headers.
| Reaction Type | Substrate Example | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira | 4-Iodo-dihydropyrido[2,3-d]pyrimidinone | Terminal alkyne, Pd(PPh₃)₄, CuI, TEA, DMF | 4-Alkynyl-dihydropyrido[2,3-d]pyrimidinone | nih.gov |
| Sonogashira | 2-Bromo-4-iodo-quinoline | Phenylacetylene, Pd(Ph₃)₄Cl₂, CuI | 4-Phenylethynyl-2-bromo-quinoline | libretexts.org |
| Heck | 6-Bromo-thieno[2,3-d]pyrimidine | Acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | 6-Acrylate-thieno[2,3-d]pyrimidine | rsc.orgresearchgate.net |
Regiocontrol in Dual Cross-Coupling Reactions of Dihalo-substituted Pyrido[2,3-d]pyrimidines
The presence of two distinct halogen atoms on the pyrido[2,3-d]pyrimidine core presents a unique opportunity for sequential, site-selective functionalization. The regiochemical outcome of cross-coupling reactions is governed by the inherent reactivity differences between the C-Br and C-Cl bonds and can be finely tuned by the choice of reaction conditions.
The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. libretexts.orgarkat-usa.org Therefore, in this compound, the C7-Br bond is significantly more reactive than the C4-Cl bond. This intrinsic difference allows for a highly regioselective first coupling reaction to occur at the C7 position, leaving the C4-chloro substituent intact for a subsequent, different coupling reaction. For example, a Suzuki or Sonogashira reaction can be performed selectively at C7 under standard conditions. arkat-usa.orgnih.gov
Following the initial functionalization at C7, the remaining chloro group at C4 can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing bulky phosphine ligands) to activate the less reactive C-Cl bond. nih.govmdpi.com This stepwise approach enables the synthesis of disubstituted pyrido[2,3-d]pyrimidines with two different functional groups, which would be difficult to achieve otherwise.
Studies on related dihaloheterocycles, such as 2-chloro-5-iodopyridine (B1352245) and 5-bromo-2-chloropyrimidine (B32469), have demonstrated the feasibility of this strategy. arkat-usa.orgnih.gov For instance, the palladium-catalyzed reaction of 5-bromo-2-chloropyrimidine with organoindium reagents can be controlled to give either the 5-substituted product or the 2,5-disubstituted product by modulating the stoichiometry of the reagent. nih.gov While conventional wisdom suggests that halides adjacent to a ring nitrogen are more reactive, this can be inverted through specific ligand control, although for this compound, the C-Br vs C-Cl reactivity difference is the dominant factor. nih.gov
Electrophilic Aromatic Substitution Reactions on the Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This low electron density deactivates the aromatic core towards electrophilic attack. jocpr.comresearchgate.net Furthermore, the presence of two electron-withdrawing halogen substituents in this compound further deactivates the ring, making classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions extremely challenging.
In general, for EAS to occur on a pyrimidine ring, the presence of strong electron-donating groups (e.g., -NH₂, -OH) is required to sufficiently activate the ring. researchgate.net When such activation is present, substitution typically occurs at the C5 position, which is the most electron-rich carbon. jocpr.comresearchgate.net For the unsubstituted pyrido[2,3-d]pyrimidine, the pyridine ring is generally more susceptible to electrophilic attack than the pyrimidine ring. However, the existing bromo and chloro substituents on the target compound would direct any potential, albeit unlikely, electrophilic attack. Given the deactivating nature of the entire scaffold, direct EAS on this compound is not a common or synthetically viable functionalization strategy. Functionalization is almost exclusively achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling at the halogenated positions.
Other Functional Group Transformations
The pyrido[2,3-d]pyrimidine nucleus and its substituents can undergo various oxidation and reduction reactions. The heterocyclic core itself is relatively resistant to oxidation, but N-oxidation at one of the ring nitrogens can occur using strong oxidizing agents.
Reduction of the pyrimidine ring is more common, especially when electron-withdrawing groups are present. researchgate.netumich.edu Treatment with complex metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄) can lead to the reduction of the pyrimidine ring, typically yielding dihydropyrimidine (B8664642) derivatives. researchgate.netrsc.org The precise outcome depends on the substituents and reaction conditions.
More synthetically useful are the oxidation and reduction of functional groups attached to the core. For instance, if a nitro group were introduced onto the ring system (e.g., via synthesis from a nitropyrimidine precursor), it could be readily reduced to an amino group using catalysts like Raney Nickel or through transfer hydrogenation. nih.govmdpi.com This amino group can then serve as a handle for further derivatization. Similarly, a methylthio substituent, often used as a precursor for the 4-chloro group, can be oxidized to a reactive sulfone, which can then be displaced by various nucleophiles. nih.gov
Condensation reactions are fundamental to the synthesis of the pyrido[2,3-d]pyrimidine scaffold itself, often involving the reaction of an aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. jocpr.comresearchgate.net For a pre-formed molecule like this compound, condensation reactions would require prior modification to introduce a suitable functional group.
For example, if the C7-bromo group were converted to a methyl group via cross-coupling, this methyl group could potentially be activated for condensation. More practically, if one of the halogens were transformed into an amino or an aldehyde group, it would open pathways for condensation chemistry. A 4-aminopyrimidine-5-carboxaldehyde, for instance, can be condensed with compounds containing an active methylene (B1212753) group, such as substituted acetates, to form the pyridone ring of the pyrido[2,3-d]pyrimidin-7-one system. nih.gov
The true synthetic power of this compound lies in the ability to transform the initial halogen atoms into new functional groups, which can then be further derivatized. nih.gov This multi-step functionalization allows for the construction of highly complex molecular architectures.
A prime example follows a Sonogashira coupling. If this compound is first coupled with trimethylsilylacetylene (B32187) at the C7 position, the resulting silyl-protected alkyne is a pendant functional group. nih.gov This trimethylsilyl (B98337) (TMS) protecting group can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) to yield a terminal alkyne. This new terminal alkyne at C7 can then undergo a second, different Sonogashira coupling with another aryl halide, effectively building out a complex side chain. nih.gov
Other examples of derivatization include:
Amine Alkylation: An amino group, introduced by replacing one of the halogens, can be alkylated or acylated. Reductive amination with aldehydes or ketones is also a common strategy to elaborate amino-substituted pyridopyrimidines. nih.govmdpi.com
Ester/Amide Chemistry: If a carboxylate group is introduced via a reaction sequence, it can be converted to an amide through standard coupling protocols or reduced to a primary alcohol using reagents like LiAlH₄. rsc.org
Table 2: Examples of Pendant Group Derivatization on Related Pyrimidines This table is interactive. Users can sort data by clicking on the headers.
| Initial Pendant Group | Reaction Type | Reagents | New Pendant Group | Reference |
|---|---|---|---|---|
| -C≡C-SiMe₃ | Deprotection | TBAF | -C≡CH | nih.gov |
| -NO₂ | Reduction | Raney Ni, H₂ | -NH₂ | nih.govmdpi.com |
| -NH₂ | Reductive Amination | ArCHO, NaBH₃CN | -NH-CH₂-Ar | nih.govmdpi.com |
| -SMe | Oxidation | m-CPBA | -SO₂Me | nih.gov |
| -COOEt | Reduction | LiAlH₄ | -CH₂OH | rsc.org |
Advanced Spectroscopic and Analytical Characterization of 7 Bromo 4 Chloropyrido 2,3 D Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For a molecule like 7-Bromo-4-chloropyrido[2,3-d]pyrimidine, ¹H, ¹³C, and two-dimensional NMR methods collectively enable a complete assignment of its structure.
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the heterocyclic rings and the attached electronegative halogen atoms.
Based on analyses of related pyrido[2,3-d]pyrimidine (B1209978) structures, the following proton chemical shifts can be predicted. nih.govtandfonline.com The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). Conversely, H-5 would also present as a doublet. The proton at position 2 (H-2) is anticipated to be the most deshielded proton due to the influence of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, appearing as a singlet. The exact chemical shifts are influenced by the electronic effects of the bromo and chloro substituents. The bromine at position 7 will induce a downfield shift on the adjacent protons, while the chlorine at position 4 will similarly affect its neighbors.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 9.0 | s | - |
| H-5 | 7.5 - 8.0 | d | 8.0 - 9.0 |
| H-6 | 8.0 - 8.5 | d | 8.0 - 9.0 |
Note: These are predicted values based on analogous compounds and may vary in experimental conditions.
Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms in a molecule. In this compound, the carbon atoms of the fused heterocyclic rings are expected to have distinct chemical shifts. The carbons directly bonded to the electronegative nitrogen, bromine, and chlorine atoms (C-4, C-7, C-2, C-8a, and C-4a) will be significantly deshielded and appear at lower field.
Drawing from data on substituted pyrido[2,3-d]pyrimidines, the carbon atom bearing the chlorine (C-4) and the one bearing the bromine (C-7) are expected to have their resonances influenced by the halogen's electronegativity and heavy atom effect. nih.govtandfonline.com Specifically, C-4 is expected to be in the range of δ 150-160 ppm, while C-7 will be in a more upfield region due to the 'heavy atom effect' of bromine. The other quaternary carbons (C-4a and C-8a) will also show distinct signals in the aromatic region.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 115 - 120 |
| C-5 | 130 - 135 |
| C-6 | 120 - 125 |
| C-7 | 110 - 115 |
| C-8a | 150 - 155 |
Note: These are predicted values based on analogous compounds and may vary in experimental conditions.
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent relationship. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-2, C-5, and C-6 based on the already assigned proton signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, the H-2 proton would show a correlation to C-4 and C-8a, while H-5 would correlate to C-4, C-7, and C-8a, and H-6 to C-4a and C-8. These correlations provide a complete and robust assignment of the entire molecular structure. nih.govyoutube.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature in the mass spectrum of this compound would be the isotopic pattern. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. docbrown.infowpmucdn.com The most abundant peaks would be for [C₇H₃⁷⁹Br³⁵ClN₃]⁺, [C₇H₃⁸¹Br³⁵ClN₃]⁺, [C₇H₃⁷⁹Br³⁷ClN₃]⁺, and [C₇H₃⁸¹Br³⁷ClN₃]⁺.
The fragmentation pattern in EI-MS can provide valuable structural information. Common fragmentation pathways for halogenated heterocycles involve the loss of the halogen atoms as radicals or the loss of small neutral molecules. miamioh.eduresearchgate.net
Predicted Fragmentation in EI-MS of this compound
| Fragment Ion | Description |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring |
| [M-Br-Cl]⁺ | Sequential loss of bromine and chlorine radicals |
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound with high accuracy, especially when coupled with a high-resolution mass analyzer (HRMS). For this compound, ESI-MS would be expected to show a prominent signal for the [M+H]⁺ ion, again with the characteristic isotopic pattern of bromine and chlorine. The high-resolution mass of this ion can be used to confirm the elemental formula of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a novel compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula. nih.gov
For this compound, the molecular formula is C₇H₃BrClN₃. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule, [M+H]⁺. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a highly characteristic isotopic pattern. The most abundant peak in this cluster would correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl. The high mass accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: Predicted HRMS Data for this compound
| Formula | Adduct | Isotope Combination | Calculated Exact Mass (m/z) |
| C₇H₃BrClN₃ | [M+H]⁺ | ⁷⁹Br, ³⁵Cl (Most Abundant) | 243.92717 |
| C₇H₃BrClN₃ | [M+H]⁺ | ⁸¹Br, ³⁵Cl | 245.92512 |
| C₇H₃BrClN₃ | [M+H]⁺ | ⁷⁹Br, ³⁷Cl | 245.92422 |
| C₇H₃BrClN₃ | [M+H]⁺ | ⁸¹Br, ³⁷Cl | 247.92217 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy an excellent method for qualitative analysis and structure confirmation.
The structure of this compound contains several key functional groups. The fused aromatic pyridine (B92270) and pyrimidine rings will give rise to a series of characteristic absorptions. These include C-H stretching vibrations for the aromatic protons, C=C and C=N stretching vibrations within the heterocyclic rings, and various C-H bending vibrations. The carbon-halogen bonds also have characteristic absorptions, though they often appear in the fingerprint region (below 1500 cm⁻¹) which can be complex. In a study of related pyrimidine derivatives, characteristic vibrations for C-H aromatic, C=C, C=N, and C-Cl bonds were identified. researchgate.net Similarly, analysis of the parent pyridine molecule shows C-H stretching vibrations in the 3000-3200 cm⁻¹ region. rsc.org
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C and C=N | 1610 - 1450 | Ring Stretching |
| C-Cl | 850 - 550 | Stretching |
| C-Br | 680 - 515 | Stretching |
| Aromatic C-H | 900 - 675 | Out-of-plane Bending |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
While other spectroscopic methods provide strong evidence for a chemical structure, single-crystal X-ray crystallography offers unambiguous proof by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique provides exact bond lengths, bond angles, and details about intermolecular interactions, such as crystal packing.
Although the specific crystal structure of this compound is not publicly available, data from closely related derivatives, such as 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, can provide insight into the geometry of the core ring system. tandfonline.com In this derivative, the pyrido[2,3-d]pyrimidine core was found to be essentially planar, as expected for an aromatic system. tandfonline.com An X-ray analysis of the title compound would definitively confirm the connectivity of the bromine and chlorine atoms at positions 7 and 4, respectively, and reveal how the molecules arrange themselves in a crystal lattice, influenced by weak intermolecular forces.
Table 3: Representative Data Obtainable from X-ray Crystallography (Hypothetical)
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances for C-C, C-N, C-H, C-Cl, C-Br bonds (in Å) |
| Bond Angles | Precise angles between atoms (in °), confirming ring geometry |
| Torsion Angles | Defines the planarity of the bicyclic system |
| Intermolecular Contacts | Identifies π-stacking or halogen bonding interactions |
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
For C₇H₃BrClN₃, the theoretical percentages of C, H, and N can be readily calculated. This analysis is a fundamental check to ensure that the synthesized compound has the correct empirical formula. For example, in the synthesis of related halogen-substituted compounds, elemental analysis is routinely used to confirm the final product's composition. researchgate.net
Table 4: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Percentage (%) |
| Carbon (C) | C₇H₃BrClN₃ | 34.39 |
| Hydrogen (H) | C₇H₃BrClN₃ | 1.24 |
| Nitrogen (N) | C₇H₃BrClN₃ | 17.19 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring reaction progress, purifying final products, and assessing the purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing compound purity. A small amount of the sample is dissolved and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. A detector, often a UV-Vis spectrophotometer, records the signal as the compound elutes, producing a chromatogram. The purity is typically determined by the area percentage of the main peak.
For a polar, heterocyclic compound like this compound, a reversed-phase HPLC method would be suitable. This commonly involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape). helixchrom.com
Table 5: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | A single major peak with retention time (t_R) dependent on exact conditions |
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively to monitor the progress of chemical reactions. nih.gov A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent (usually silica (B1680970) gel). The plate is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.
In the synthesis of pyrido[2,3-d]pyrimidines, TLC is used to track the consumption of starting materials and the formation of the desired product. mdpi.com By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete. The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system.
Table 6: Typical TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ aluminum-backed plates |
| Mobile Phase | A mixture of a nonpolar and a polar solvent, e.g., Hexane/Ethyl Acetate (B1210297) (7:3 v/v) |
| Visualization | UV light at 254 nm (due to the UV-active aromatic system) |
| Observation | Disappearance of starting material spot(s) and appearance of a new product spot with a unique R_f value |
Computational and Theoretical Chemistry of Pyrido 2,3 D Pyrimidine Systems
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to forecast the binding mode of ligands, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, to the active site of a target protein. Such simulations are crucial for structure-based drug design, helping to elucidate the structural and chemical basis for the biological activity of these compounds. nih.govresearchgate.net
Analysis of Ligand-Receptor Interactions and Binding Modes
Molecular docking studies on pyrido[2,3-d]pyrimidine derivatives have revealed key interactions with various biological targets, including different kinases. nih.govjocpr.com For instance, docking simulations of thieno[3,2-d]pyrimidine derivatives, structurally related to pyrido[2,3-d]pyrimidines, with the Epidermal Growth Factor Receptor (EGFR) T790M mutant have shown that the core structure can form crucial hydrogen bonds with residues in the hinge region of the kinase, such as Met793. nih.gov Additionally, side chains can form further hydrogen bonds with other key residues like Cys797, which can explain the high inhibitory activity of these compounds. nih.gov
In studies involving other kinases like Monopolar spindle 1 (Mps1), the pyrido[3,4-d]pyrimidine (B3350098) skeleton (an isomer of the [2,3-d] scaffold) has been shown to engage in significant hydrophobic interactions within the hinge region. mdpi.com Specific residues such as Gly605 and Lys529 have been identified as forming stable hydrogen bonds with the inhibitors, which is considered beneficial for their activity. mdpi.com For many kinase inhibitors based on this scaffold, the interaction with the hinge region of the kinase domain is a common and critical feature for potent inhibition. nih.gov
The analysis of binding modes for various pyrido[2,3-d]pyrimidine derivatives against different kinases often highlights the importance of the nitrogen atoms in the pyrimidine (B1678525) ring for forming hydrogen bonds with the protein backbone in the hinge region. The substituents on the pyrido[2,3-d]pyrimidine core play a significant role in establishing additional interactions, such as van der Waals forces, hydrophobic interactions, and further hydrogen bonds with amino acid residues in the active site, thereby influencing the compound's potency and selectivity. mdpi.com
| Target Protein | Key Interacting Residues | Type of Interaction |
| EGFRT790M | Met793, Cys797 | Hydrogen Bond |
| Mps1 Kinase | Gly605, Lys529, Ile531, Val539, Met602 | Hydrogen Bond, Hydrophobic |
| Cyclin-Dependent Kinase 4/6 (CDK4/6) | (General Hinge Region) | Hydrogen Bond |
| Dihydrofolate Reductase (DHFR) | (Active Site Residues) | Hydrogen Bond, van der Waals |
Prediction of Binding Affinities and Orientations
Computational models are frequently used to predict the binding affinity of pyrido[2,3-d]pyrimidine derivatives to their biological targets. Binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative estimate of the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and favorable interaction.
For example, docking studies of fused indeno-pyrido[2,3-d]pyrimidine derivatives against Staphylococcal Thioridazine Reductase (SaTrxR) have shown excellent binding free energies, with some of the best-scoring ligands achieving values around -8.6 kcal/mol. acs.org These in silico predictions suggest that the compounds bind stably within the NADPH binding site of the enzyme. acs.org In another study, certain pyrimidine derivatives showed docking scores of -8.7, which was superior to the standard drug methotrexate (-8.6), indicating a strong binding interaction with the thymidylate synthase receptor. researchgate.net
These predictions are invaluable for prioritizing compounds for synthesis and biological testing, as they allow researchers to focus on derivatives with the highest predicted affinity and most favorable binding orientations.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Indeno-fused pyrido[2,3-d]pyrimidines | SaTrxR | -7.6 to -8.6 |
| Pyrido[2,3-d]pyrimidine derivative 6 | Thymidylate Synthase | -8.7 |
| Pyrido[2,3-d]pyrimidine derivative 4 | Thymidylate Synthase | -7.0 |
| Standard (Methotrexate) | Thymidylate Synthase | -8.6 |
In Silico Screening for Potential Interacting Biological Targets
In silico screening is a vital computational strategy used to identify potential biological targets for a given compound or to find new "hit" compounds from large virtual libraries that may bind to a specific target. nih.gov For the pyrido[2,3-d]pyrimidine scaffold, this approach has been used to explore its potential against a wide range of biological targets.
Given their structural similarity to purines, which are key components of DNA and RNA, pyrido[2,3-d]pyrimidines are considered "favored heterocyclic scaffolds" for drug development. nih.govnih.gov This characteristic makes them suitable candidates for interacting with numerous receptors and enzymes. Virtual screening has successfully identified pyrido[2,3-d]pyrimidine derivatives as potential inhibitors of various kinases, including tyrosine kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K). nih.govjocpr.com Other identified targets include dihydrofolate reductase (DHFR), which is crucial for DNA synthesis, and phosphodiesterases. mdpi.comresearchgate.net
This computational screening process accelerates the initial stages of drug discovery by narrowing down the vast chemical and biological space to a manageable number of promising compound-target pairs for further experimental validation. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For pyrido[2,3-d]pyrimidine systems, MD simulations provide detailed insights into the dynamic behavior of the ligand-receptor complex, complementing the static picture provided by molecular docking. mdpi.com
Elucidation of Conformational Dynamics of Pyrido[2,3-d]pyrimidine Derivatives
MD simulations allow researchers to observe the conformational flexibility of pyrido[2,3-d]pyrimidine derivatives both in solution and when bound to a biological target. The simulations can reveal the most stable conformations of the ligand and the energetic barriers between different conformational states. Understanding these dynamics is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation that is complementary to the binding site of its target. For inhibitors of 7H-pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, MD simulations have been used to investigate their binding modes and inhibitory mechanisms at a molecular level. mdpi.com
Investigation of Ligand-Induced Conformational Changes in Biological Systems
When a ligand like a 7-Bromo-4-chloropyrido[2,3-d]pyrimidine derivative binds to its target protein, it can induce conformational changes in the protein structure. These changes can be subtle or significant and are often essential for the protein's function or for the mechanism of inhibition. MD simulations are uniquely suited to study these dynamic events.
For example, MD simulations of fused pyrido[2,3-d]pyrimidine derivatives bound to SaTrxR have demonstrated the excellent stability of the bound ligands within the NADPH binding site over the simulation time. acs.org Similarly, simulations of pyrrolo[2,3-d]pyrimidine inhibitors with p21-activated kinase 4 (PAK4) have shown strong and stable interactions with the kinase's hinge region. mdpi.com These simulations can validate the binding modes predicted by molecular docking and provide a deeper understanding of how the inhibitor stabilizes a particular conformation of the protein, often an inactive one, leading to the inhibition of its biological activity. researchgate.net
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
Estimating the binding affinity between a ligand and its biological target is a cornerstone of computational drug design. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are popular end-state techniques used to calculate the binding free energy of small molecules to macromolecules. nih.gov These methods are computationally more efficient than rigorous alchemical perturbation methods while often providing a good balance of accuracy and speed. nih.gov
These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations of the protein-ligand complex. frontiersin.orgscispace.com The binding free energy (ΔG_bind) is calculated by considering the molecular mechanics energies, solvation free energies, and conformational entropy. scispace.com For pyrido[2,3-d]pyrimidine derivatives and related fused heterocyclic systems, MM-PBSA and MM-GBSA have been employed to understand their interaction with various protein targets, such as kinases. frontiersin.orgtandfonline.comnih.gov
The total binding free energy in MM-PBSA/GBSA is a sum of several components:
ΔE_vdw : van der Waals energy
ΔE_elec : Electrostatic energy
ΔG_pol : Polar solvation energy
ΔG_nonpol : Nonpolar solvation energy
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔG_bind | -49.28 |
| ΔE_vdw | -46.73 |
| ΔE_elec | -31.54 |
| ΔG_pol (Polar Solvation) | 32.17 |
| ΔG_nonpol (SASA Energy) | -4.18 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
DFT is a powerful computational method used to investigate the electronic properties of many-body systems. It is widely applied to optimize the geometry of molecules, determining their most stable three-dimensional conformation. researchgate.net For pyrido[2,3-d]pyrimidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G+(d,p), are performed to obtain optimized structures. nih.govbohrium.com These optimized geometries are crucial for subsequent analyses, including docking studies and the calculation of various molecular properties. nih.gov DFT helps in understanding the fundamental electronic structure, which governs the molecule's behavior and interactions. dergipark.org.tr
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO : Represents the ability of a molecule to donate electrons (nucleophilicity).
LUMO : Represents the ability of a molecule to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. mdpi.com For various pyrido[2,3-d]pyrimidine derivatives, the energies of HOMO, LUMO, and the corresponding energy gap have been calculated using DFT to understand their reactivity. nih.govresearchgate.net
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 2 | -8.653 | -4.653 | 4.000 |
| Derivative 3 | -8.490 | -4.517 | 3.973 |
| Derivative 7 | -8.708 | -4.898 | 3.810 |
| Derivative 8 | -8.816 | -4.952 | 3.864 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dereadthedocs.io The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. uni-muenchen.de
Red regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) and are susceptible to electrophilic attack.
Blue regions : Indicate positive electrostatic potential, associated with electron-deficient areas and are prone to nucleophilic attack.
Green regions : Represent neutral potential.
For pyrido[2,3-d]pyrimidine derivatives, MEP maps reveal that the most negative potential is typically located around the nitrogen atoms of the pyrimidine and pyridine (B92270) rings, identifying them as the primary sites for electrophilic interactions. researchgate.netresearchgate.net This information is vital for understanding non-covalent interactions, such as hydrogen bonding, with biological receptors. researchgate.net
Derivation of Global Reactivity Descriptors (e.g., hardness, electrophilicity)
Global reactivity descriptors are quantitative measures of a molecule's stability and reactivity. These parameters are calculated from the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies (I ≈ -E_HOMO; A ≈ -E_LUMO) using Koopmans' theorem. mdpi.com
Key global reactivity descriptors include:
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules are generally less reactive. mdpi.com
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a better electrophile. mdpi.commdpi.com
These descriptors have been calculated for various pyrido[2,3-d]pyrimidine systems to provide a quantitative assessment of their reactivity profiles. nih.govmdpi.com
| Compound | Chemical Hardness (η) | Electrophilicity Index (ω) | Chemical Potential (μ) |
|---|---|---|---|
| Derivative 2 | 2.000 | 11.332 | -6.653 |
| Derivative 3 | 1.986 | 11.230 | -6.503 |
| Derivative 7 | 1.905 | 12.285 | -6.803 |
| Derivative 8 | 1.932 | 12.213 | -6.884 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govscielo.br These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the key molecular features that influence their activity.
For pyrido[2,3-d]pyrimidine derivatives, both 2D and 3D-QSAR studies have been conducted to explore their potential as inhibitors of various enzymes, such as Wee1 kinase and VEGFR-2. nih.govresearchgate.net These studies involve calculating a range of molecular descriptors, which can be categorized as:
Constitutional (1D) : e.g., molecular weight.
Topological (2D) : e.g., connectivity indices.
Geometrical (3D) : e.g., molecular surface area.
Physicochemical : e.g., logP, electronic properties.
Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the QSAR models. nih.gov For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors used descriptors related to the presence of aromatic rings and partial surface areas to build a predictive model. tandfonline.com Such models help guide the design of new derivatives with enhanced potency.
Development of Predictive Models for Chemical Reactivity
Predictive modeling in computational chemistry is a powerful tool for understanding and forecasting the chemical behavior of molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are pivotal in this regard.
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are instrumental in developing predictive models for the biological activity of pyrido[2,3-d]pyrimidine derivatives. researchgate.net Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to establish a correlation between the steric and electrostatic fields of the molecules and their observed biological activities. researchgate.net For a series of pyrido[2,3-d]pyrimidine derivatives, these models have demonstrated significant statistical quality and predictive ability. researchgate.net
For instance, in a study on pyrido[2,3-d]pyrimidine derivatives as Wee1 kinase inhibitors, robust CoMFA and CoMSIA models were developed with high correlation coefficients, indicating their strong predictive power. researchgate.net These models help in identifying key structural features that influence the inhibitory activity. researchgate.net Such predictive models are crucial for the virtual screening of large compound libraries to identify novel and potent inhibitors.
DFT calculations are another cornerstone in predicting chemical reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), global reactivity parameters can be derived. nih.gov These parameters, including electronegativity, chemical hardness, and global electrophilicity index, provide a quantitative measure of a molecule's reactivity. For pyrido[2,3-d]pyrimidine derivatives, DFT calculations have been utilized to understand the relationship between their chemical structure and reactivity. nih.gov
The following interactive table illustrates the typical global reactivity descriptors that would be calculated for this compound using DFT at the B3LYP/6-31G+(d,p) level of theory, based on methodologies reported for analogous compounds. nih.gov
| Parameter | Value (Illustrative) | Significance |
| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 4.70 | Difference between EHOMO and ELUMO; indicates chemical reactivity and stability. |
| Ionization Potential (I) (eV) | 6.85 | The energy required to remove an electron. |
| Electron Affinity (A) (eV) | 2.15 | The energy released when an electron is added. |
| Electronegativity (χ) (eV) | 4.50 | The power of an atom to attract electrons. |
| Chemical Hardness (η) (eV) | 2.35 | Resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) (eV) | 4.31 | A measure of the stabilization in energy when the system acquires an additional electronic charge. |
Correlation of Structural Features with Desired Chemical Outcomes
A primary goal of computational studies on pyrido[2,3-d]pyrimidine systems is to establish a clear correlation between specific structural attributes and desired chemical outcomes, such as enhanced biological activity or specific reaction pathways.
Molecular docking studies are frequently employed to elucidate the binding interactions between pyrido[2,3-d]pyrimidine derivatives and their biological targets. japsonline.com These studies reveal the binding orientations and conformations of the compounds within the active site of an enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic interactions. researchgate.net For example, docking studies on pyrido[2,3-d]pyrimidin-7-one based CDK4 inhibitors have provided insights into the ligand-enzyme binding interactions. japsonline.com
Based on the contour maps generated from CoMFA and CoMSIA models, along with docking analyses, key structural requirements for desired biological activity can be identified. researchgate.net For instance, in the context of Wee1 inhibitors, it has been suggested that introducing highly electropositive groups at certain positions (R1 and R5) may increase activity, while smaller, more electronegative substituents at another position (R2) are favorable. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is another valuable tool for correlating structural features with chemical reactivity. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule, indicating the regions that are prone to electrophilic and nucleophilic attack. For pyrido[2,3-d]pyrimidine derivatives, MEP studies help in understanding the structure-activity relationships by highlighting the electron-rich and electron-deficient regions of the molecule. nih.gov
The table below summarizes how specific structural features of this compound are expected to influence its chemical reactivity, based on general principles from computational studies on related compounds.
| Structural Feature | Position | Expected Influence on Chemical Reactivity | Computational Tool for Analysis |
| Chlorine Atom | 4 | Acts as a good leaving group, facilitating nucleophilic substitution reactions. The electron-withdrawing nature also activates the pyrimidine ring towards nucleophilic attack. | MEP, Fukui Functions |
| Bromine Atom | 7 | The electron-withdrawing nature of bromine influences the electron density distribution of the pyridine ring. It can also participate in halogen bonding. | MEP, NBO Analysis |
| Pyrimidine Ring Nitrogen Atoms | 1 and 3 | These nitrogen atoms are potential sites for protonation and hydrogen bonding, influencing the molecule's solubility and interaction with biological targets. | MEP, Docking Studies |
| Pyridine Ring Nitrogen Atom | 5 | Influences the overall aromaticity and electronic properties of the bicyclic system. | NICS (Nucleus-Independent Chemical Shift) |
Strategic Role of 7 Bromo 4 Chloropyrido 2,3 D Pyrimidine in Advanced Organic Synthesis
Utility as a Precursor for Biologically Relevant Scaffolds
The pyrido[2,3-d]pyrimidine (B1209978) framework is integral to the development of molecules that interact with key biological targets. Its structural similarity to endogenous purines, such as adenine, allows derivatives to function as competitive inhibitors in the ATP-binding sites of many enzymes, particularly kinases. rsc.org
The 7-Bromo-4-chloropyrido[2,3-d]pyrimidine scaffold is a validated starting point for a multitude of potent enzyme inhibitors, which are critical in the development of targeted therapeutics.
Cyclin-Dependent Kinase (CDK) Inhibitors: The pyrido[2,3-d]pyrimidin-7-one core is central to the design of highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). researchgate.net These kinases are crucial regulators of the cell cycle, and their inhibition is a proven strategy for treating certain types of cancer. nih.gov For instance, Palbociclib (B1678290), an FDA-approved drug for breast cancer, is based on the pyrido[2,3-d]pyrimidin-7-one scaffold. researchgate.net The synthesis of such inhibitors often involves the construction of the pyridone ring onto a pre-existing pyrimidine (B1678525), a process where halogenated precursors are invaluable. nih.govencyclopedia.pub The development of these inhibitors has frequently involved creating derivatives with a 2-amino pyridine (B92270) side chain at the C2 position to enhance potency and selectivity. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The pyrido[2,3-d]pyrimidine nucleus has been successfully employed to create inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.gov Research has demonstrated that derivatives can inhibit both the wild-type (EGFRwt) and mutated forms (e.g., EGFRT790M) of the enzyme, which is crucial for overcoming acquired resistance in cancer therapy. nih.gov Tandem reactions on related pyrimidine precursors have yielded submicromolar inhibitors of EGFR tyrosine kinase. researchgate.net
PIM-1 Kinase Inhibitors: PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer treatment. nih.govnih.gov Recently, novel series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and identified as potent PIM-1 kinase inhibitors. rsc.org Specific compounds from these series have shown remarkable inhibitory activity with IC50 values in the nanomolar range, validating this scaffold as a promising starting point for PIM-1 targeted agents. rsc.org
Phosphoinositide 3-kinase (PI3K) Inhibitors: The pyridopyrimidine scaffold is also instrumental in the development of inhibitors for the PI3K/mTOR pathway, which is often overactivated in cancer. mdpi.com While some of the most detailed work has been on the pyrido[3,2-d]pyrimidine (B1256433) isomer, it highlights the utility of the general framework for achieving potent PI3K inhibition. mdpi.com
While the pyrido[2,3-d]pyrimidine scaffold is highly versatile, its application in synthesizing inhibitors for enzymes like Dihydrofolate Reductase (DHFR) and the SARS-CoV-2 Main Protease (Mpro) is less documented, with research on Mpro inhibitors often focusing on other molecular frameworks. nih.govnih.gov
Table 1: Pyrido[2,3-d]pyrimidine-Based Enzyme Inhibitors
| Target Enzyme | Derivative Type | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| CDK4/6 | Pyrido[2,3-d]pyrimidin-7-one | Potent and selective inhibition | researchgate.net |
| EGFR | Pyrido[2,3-d]pyrimidin-4(3H)-one | High cytotoxic activity | nih.gov |
| PIM-1 Kinase | 2-thioxo-pyrido[2,3-d]pyrimidine | 11.4 nM | rsc.org |
| PI3Kα | 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine* | 3 - 10 nM | mdpi.com |
Note: Data for an isomeric scaffold, highlighting the broader utility of pyridopyrimidines.
The presence of two distinct halogen substituents on this compound makes it an ideal substrate for creating diverse chemical libraries. chemshuttle.com Chemists can exploit the different reactivities of the C-4 chloro and C-7 bromo positions to introduce a wide array of chemical functionalities in a controlled, stepwise manner. This allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to structure-activity relationship (SAR) studies. By reacting the core with various amines, boronic acids, and other nucleophiles, large libraries of novel compounds can be generated and screened for activity against various biological targets. chemshuttle.comresearchgate.net
Building Block in Multi-Step Convergent and Divergent Synthesis Pathways
This compound is a key intermediate in complex synthetic strategies due to its capacity for selective, orthogonal reactions. The C-4 chloro group is generally more susceptible to nucleophilic aromatic substitution than the C-7 bromo group. This reactivity difference allows for a divergent synthetic approach, where the C-4 position is first modified, for example, by reaction with an amine. The resulting 7-bromo intermediate can then undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, at the C-7 position. This divergent strategy enables the creation of a large family of analogues from a single common intermediate.
Conversely, the compound can be used in convergent syntheses. In this approach, complex fragments are prepared separately and then joined together in the final stages of the synthesis, often through the coupling reactions at the C-7 and C-4 positions of the pyridopyrimidine core. An example of this is seen in the synthesis of complex kinase inhibitors, where a key fragment is coupled to the pyridopyrimidine nucleus late in the synthetic sequence. nih.gov
Development of Chemical Probes and Tools for Mechanistic Biology
A chemical probe is a small-molecule tool used to study the function of a specific protein in a biological system, thereby helping to elucidate its role in health and disease. nih.gov The potent and selective enzyme inhibitors derived from the this compound scaffold are prime candidates for use as chemical probes. For example, a highly selective inhibitor of CDK4 developed from this framework can be used to interrogate the specific downstream consequences of CDK4 inhibition in cells, helping to validate it as a drug target and understand the mechanisms of cell cycle control. researchgate.net By providing a means to selectively perturb a single protein target, these specialized molecules are invaluable for mechanistic biology and the early stages of drug discovery. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
